molecular formula C13H18O2 B13325255 2-(2,4,5-Trimethylphenyl)butanoic acid

2-(2,4,5-Trimethylphenyl)butanoic acid

Cat. No.: B13325255
M. Wt: 206.28 g/mol
InChI Key: PEDBWFQPIKCDSP-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)butanoic acid is a substituted butanoic acid featuring a phenyl ring with methyl groups at the 2-, 4-, and 5-positions. Its molecular structure combines a lipophilic aromatic moiety with a carboxylic acid functional group, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,4,5-trimethylphenyl)butanoic acid

InChI

InChI=1S/C13H18O2/c1-5-11(13(14)15)12-7-9(3)8(2)6-10(12)4/h6-7,11H,5H2,1-4H3,(H,14,15)

InChI Key

PEDBWFQPIKCDSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethylphenyl)butanoic acid typically involves the alkylation of 2,4,5-trimethylphenyl acetonitrile with ethyl alpha-bromoacetate in the presence of a base such as zinc in tetrahydrofuran. The resulting intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4,5-Trimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 3-(2,4,5-Trifluorophenyl) Derivatives
  • Example: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (). Key Differences: Fluorine substituents enhance electronegativity and metabolic stability compared to methyl groups. Applications: Likely used as a chiral intermediate in drug synthesis (e.g., sitagliptin impurities), contrasting with the non-ionic, lipophilic nature of 2-(2,4,5-trimethylphenyl)butanoic acid .
(b) Prop-2-enoic Acid Analog
  • Example: (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid (). Key Differences: A conjugated double bond shortens the carbon chain and increases acidity (pKa ≈ 4.84) due to resonance stabilization. The E-configuration may restrict rotational freedom, affecting binding interactions. Implications: Higher acidity compared to the saturated butanoic acid derivative could influence reactivity in esterification or salt formation .
(c) Esterified Derivatives
  • Examples: Propionic acid esters with 2,4,5-trichlorophenoxy groups (). 2-(Substituted oxygen/sulfur)-3-(substituted phenyl)propionic acids (). Key Differences: Esterification (e.g., isopropyl esters) reduces acidity and enhances volatility or lipid solubility. Chlorine substituents (as in 2,4,5-T derivatives) increase environmental persistence and toxicity risks compared to methyl groups .
(d) Carbamate-Functionalized Analogs
  • Example: 4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (). Key Differences: The carbamate group introduces hydrogen-bonding capacity and may slow metabolic degradation.

Biological Activity

2-(2,4,5-Trimethylphenyl)butanoic acid, a compound characterized by its unique structure featuring a butanoic acid moiety and a 2,4,5-trimethylphenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O2C_{13}H_{18}O_2, with a molecular weight of 210.28 g/mol. The presence of three methyl groups on the aromatic ring significantly influences its chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate various biochemical pathways by:

  • Binding to Enzymes : The compound may inhibit or activate certain enzymes, leading to alterations in metabolic processes.
  • Influencing Receptors : It may interact with receptors that regulate physiological responses.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Activity : A study assessed the antioxidant potential of this compound using the DPPH assay. The compound exhibited significant free radical scavenging activity compared to standard antioxidants.
    Compound IC50 (µM)
    This compound15.6
    Ascorbic Acid12.3
  • Urease Inhibition : Another study evaluated the urease inhibitory activity of various derivatives of butanoic acids including this compound. Results indicated that it could effectively inhibit urease activity, which is crucial for treating conditions associated with Helicobacter pylori infections.
    Compound IC50 (µM)
    This compound20.1
    Thiourea25.0

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